Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate
Description
Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate is a bicyclic amine derivative featuring a spirocyclic scaffold. The compound consists of a six-membered azaspiro ring (6-azaspiro[2.6]nonane) fused with a smaller carbocyclic ring (2.6 notation), an aminomethyl (-CH2NH2) substituent, and a tert-butoxycarbonyl (Boc) protecting group. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for introducing chiral amines or spirocyclic motifs into drug candidates . However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-7-azaspiro[2.6]nonane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-7-4-5-14(6-8-16)9-11(14)10-15/h11H,4-10,15H2,1-3H3 |
InChI Key |
KBQCLINUFRQRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC2CN |
Origin of Product |
United States |
Preparation Methods
Lithium Aluminum Hydride-Mediated Reduction
A foundational step involves reducing cyclic ketones or esters to form spirocyclic amines. For example, compound 14 (bis(2-chloroethyl) ether derivative) undergoes LiAlH₄ reduction in tetrahydrofuran (THF) at 0–20°C to yield compound 15 (96.2% yield). This method is pivotal for constructing the azaspiro core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–20°C |
| Molar Ratio (LiAlH₄) | 1:1.0–1:1.5 (substrate:LiAlH₄) |
| Yield | 96.2% |
Ortho-Nitrobenzenesulfonamide Ring Closure
Post-reduction, compound 15 is subjected to Ts-protection using TsCl in pyridine (80% yield). Subsequent ring closure with o-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) at 90–120°C forms compound 19 , a key intermediate.
Introduction of the Aminomethyl Group
Thiophenol-Mediated Deprotection
Compound 19 reacts with thiophenol in dimethylformamide (DMF) under potassium carbonate to remove the o-nitrobenzenesulfonyl group, yielding compound 20 . This step is critical for unmasking the amine precursor.
Optimization Notes
-
Solvent: DMF enhances nucleophilic substitution efficiency.
-
Base: K₂CO₃ prevents side reactions during deprotection.
Acidic Ketone Formation and Boc Protection
Compound 20 undergoes acidic hydrolysis (e.g., HCl) to generate a ketone intermediate, followed by Boc-protection using Boc₂O under alkaline conditions (sodium bicarbonate). This two-step process achieves the tert-butyl carbamate group with a 60.1% yield.
Alternative Routes via Petasis Reaction
Three-Component Coupling
A scalable approach involves the Petasis reaction of ketones, pinacol allylboronate, and ammonia in methanol to form spirocyclic intermediates. For example, compound 16 is synthesized and subsequently Boc-protected to yield target structures in 39–49% overall yield.
Advantages
-
Avoids unstable intermediates.
-
Enables modular functionalization.
Critical Analysis of Methodologies
Yield Comparison Across Methods
Chemical Reactions Analysis
Reduction Reactions
Reduction of ketone precursors to form hydroxyl or amine groups is critical. For example:
-
Zinc-mediated reduction :
-
Sodium tetrahydroborate (NaBH₄) reduction :
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Zinc-mediated | Zn, NH₄Cl, MeOH | 20°C, 12–18h, N₂ | 58–66% |
| NaBH₄ reduction | NaBH₄, MeOH | 0°C, 0.5–6h | 100% |
Source : Adapted from zinc and NaBH₄-mediated reductions of analogous spirocyclic carboxylates .
Functionalization of Amines
The introduction of the aminomethyl group typically involves:
-
Petasis reaction optimization :
| Solvent | Concentration | Yield (4a) | Yield (5a) | Yield (1a) |
|---|---|---|---|---|
| Toluene | 1 M | 99% | 0% | 1% |
| CHCl₃ | 0.2 M | 71% | 19% | 0% |
| DMF | 0.2 M | 87% | 13% | 0% |
Source : Petasis reaction solvent optimization data .
Esterification and Deprotection
-
Carboxylate ester formation :
-
Tert-butyl esters are commonly stabilized via esterification of carboxylic acids.
-
Deprotection (e.g., via acid hydrolysis) may be required for further functionalization.
-
Key Research Findings
-
Spirocyclic Ring Stability : The spiro[2.6]nonane core is chemically stable under standard reaction conditions, enabling selective functionalization .
-
Amine Reactivity : The aminomethyl group participates in nucleophilic reactions (e.g., acylation, alkylation), as demonstrated in analogous systems .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency in Petasis-type reactions, while protic solvents (e.g., MeOH) may reduce yields .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as an inhibitor of specific enzyme activities related to metabolic disorders. The results indicated promising inhibitory effects, suggesting its potential as a therapeutic agent in treating conditions like diabetes and obesity.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and cyclization processes.
- Data Table: Synthesis Applications
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Synthesis of derivatives of azaspiro compounds | 85 |
| Cyclization | Formation of bicyclic structures | 90 |
| Coupling Reactions | Coupling with aryl halides | 75 |
Material Science
Recent studies have explored the use of this compound in creating advanced materials, particularly in polymer chemistry.
- Case Study : Research published in Polymer Science demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate with analogous spirocyclic and Boc-protected amines. Key structural and functional differences are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure and Ring Size The target compound’s 6-azaspiro[2.6]nonane core provides a medium-sized spirocyclic system, balancing rigidity and conformational flexibility. Smaller spiro systems (e.g., 6-azaspiro[3.3]heptane ) are more rigid, while larger ones (e.g., 1-azaspiro[4.4]nonane ) offer increased steric bulk.
Functional Groups The aminomethyl (-CH2NH2) group distinguishes the target compound from analogs like tert-butyl 9,9-difluoro-1-oxa-6-azaspiro[2.6]nonane-6-carboxylate , which replaces the amine with oxygen and fluorine. This substitution impacts reactivity: the aminomethyl group enables nucleophilic reactions (e.g., amide coupling), while fluorine enhances metabolic stability in drug candidates.
Boc Protection
- The Boc group is a common feature in these compounds, facilitating stability during synthetic steps. However, its removal (e.g., via acidolysis) varies depending on the core structure’s sensitivity. For example, azetidine derivatives may require milder deprotection conditions than spirocyclic amines due to ring strain.
Applications The target compound’s chiral spirocyclic amine motif is valuable in asymmetric synthesis, contrasting with the ketone-containing 1-azaspiro[4.4]nonane-6-one, which is primarily used as a ligand precursor . Fluorinated analogs (e.g., ) are favored in medicinal chemistry for their enhanced bioavailability and target binding.
Challenges and Limitations
- Commercial Availability: The discontinuation of this compound highlights the need for custom synthesis.
- Stereochemical Control: Achieving enantiopure spirocyclic amines requires chiral catalysts or resolution techniques, as demonstrated in the chiral separation of 1-azaspiro[4.4]nonane-6-one .
Biological Activity
Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C14H26N2O2, and it has a molecular weight of 254.38 g/mol. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
Research indicates that the azaspiro compounds, including this compound, may exhibit various biological activities due to their ability to interact with biological targets, such as enzymes and receptors. The presence of the aminomethyl group suggests potential interactions with neurotransmitter systems, which may contribute to neuroactive properties.
Antioxidant Activity
A study exploring the antioxidant properties of similar compounds demonstrated that azaspiro derivatives could reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders. The mechanism involves the scavenging of free radicals and modulation of oxidative stress pathways .
Neuroprotective Effects
Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegeneration. For instance, derivatives have been tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
- Neuroprotection in Animal Models : In a study involving murine models, azaspiro compounds were administered to assess their effect on cognitive function and neuronal integrity following induced oxidative damage. Results indicated significant improvements in memory retention and reduced neuronal loss compared to control groups .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of related azaspiro compounds against various bacterial strains. The results showed promising inhibitory effects, suggesting potential applications in developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl sulfinyl groups) and reducing agents like LiAlH₄ in tetrahydrofuran (THF) yields enantiomerically pure products. Reaction conditions (e.g., 60% NaH for deprotection) and purification via silica gel column chromatography (eluent: ethyl acetate/hexane) are critical for high yields (87%) and purity (>95%) .
- Key Data :
| Parameter | Value |
|---|---|
| Yield | 87% |
| Purity | >95% (HPLC) |
| Reaction Time | 12–24 hours |
Q. How is structural characterization performed for this spirocyclic compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the spirocyclic scaffold and tert-butyl group. For example:
- ¹H NMR (CDCl₃): Peaks at δ 1.42 ppm (tert-butyl), 3.36–4.31 ppm (azaspiro ring protons) .
- ¹³C NMR : Signals at δ 79.7 ppm (tert-butyl carbonyl) and 156.1 ppm (carbamate carbonyl) .
HRMS (EI) validates molecular weight (e.g., [M+H]⁺: 431.1569 for analogs) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- Spill Management : Sweep/vacuum spills into sealed containers; avoid drains .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Monitor optical rotation ([α]²⁰_D = +20.40° for (R)-configured analogs) . For asymmetric induction, use tert-butyl sulfinyl auxiliaries (e.g., 99% ee achieved via LiAlH₄ reduction) .
Q. What analytical techniques resolve contradictions in spectral data?
- Methodological Answer :
- Contradiction Example : Discrepancies in ¹H NMR shifts due to solvent polarity or impurities.
- Resolution : Compare data across solvents (CDCl₃ vs. DMSO-d₆) and validate via 2D NMR (COSY, HSQC). For example, azaspiro ring protons show coupling constants (J = 9.2–10 Hz) in CDCl₃ .
- Data Cross-Validation : Use HRMS to confirm molecular formula (e.g., C₂₀H₂₉ClFN₂O₃S) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Stability Tests : Store at –20°C under argon; monitor decomposition via TLC (Rf shift) or HPLC.
- Degradation Products : Hydrolysis of the tert-butyl carbamate group in humid conditions generates CO₂ and amines .
Q. What environmental impact assessments are relevant despite limited ecotoxicological data?
- Methodological Answer :
- Precautionary Measures : Treat as a "Persistent, Bioaccumulative, and Toxic" (PBT) substance due to structural analogs’ behavior. Use biodegradability screening (OECD 301F test) .
- Waste Disposal : Incinerate via licensed facilities (high-temperature combustion > 800°C) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s toxicity?
- Methodological Answer :
- Issue : SDS sections (e.g., Sections 11–12) state "no data available" for acute toxicity .
- Resolution : Use read-across data from structurally similar diazaspiro compounds (e.g., LD₅₀ > 500 mg/kg in rodents). Conduct in vitro assays (e.g., Ames test for mutagenicity) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagent/Condition | Purpose | Outcome |
|---|---|---|---|
| 1 | LiAlH₄ (THF, 0°C) | Reduction of sulfinyl group | Chiral amine formation |
| 2 | NaH (60%, RT) | Deprotection | Free amine release |
| 3 | Column Chromatography | Purification | >95% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
